molecular formula C11H12ClN B1585360 Naphthalen-1-ylmethanamine hydrochloride CAS No. 39110-74-2

Naphthalen-1-ylmethanamine hydrochloride

Cat. No.: B1585360
CAS No.: 39110-74-2
M. Wt: 193.67 g/mol
InChI Key: NEXZCFUBZJBRCP-UHFFFAOYSA-N
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Description

Naphthalen-1-ylmethanamine hydrochloride is an organic compound with the molecular formula C11H12ClN. It is a derivative of naphthalene, where a methanamine group is attached to the first carbon of the naphthalene ring, forming a hydrochloride salt. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis .

Scientific Research Applications

Naphthalen-1-ylmethanamine hydrochloride has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphthalen-1-ylmethanamine hydrochloride can be synthesized through several methods. One common approach involves the reaction of naphthalene with formaldehyde and ammonium chloride under acidic conditions to form naphthalen-1-ylmethanamine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions using similar principles but optimized for efficiency and yield. The process may include steps such as purification through recrystallization to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Naphthalen-1-ylmethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • N-Methyl-1-naphthalenemethylamine hydrochloride
  • Naphthalen-2-ylmethanamine hydrochloride
  • Naphthalen-1-ylmethanol

Comparison: Naphthalen-1-ylmethanamine hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Compared to N-Methyl-1-naphthalenemethylamine hydrochloride, it has a primary amine group, making it more reactive in certain substitution reactions. Naphthalen-2-ylmethanamine hydrochloride differs in the position of the methanamine group, which can affect its reactivity and interaction with other molecules .

Properties

IUPAC Name

naphthalen-1-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N.ClH/c12-8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-7H,8,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXZCFUBZJBRCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50959918
Record name 1-(Naphthalen-1-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50959918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39110-74-2
Record name 39110-74-2
Source DTP/NCI
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Record name 1-(Naphthalen-1-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50959918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name naphthalen-1-ylmethanamine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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